Superior Anti-Proliferative Potency Against HL-60 Leukemia Cells Compared to 18 Benzyloxybenzaldehyde Analogs
In a head-to-head comparative SAR study of 18 benzyloxybenzaldehyde derivatives against HL-60 human promyelocytic leukemia cells, compound 29 (2-[(3-methoxybenzyl)oxy]benzaldehyde) was identified as the most potent anti-proliferative agent in the series [1]. Seven compounds exhibited significant activity within the 1-10 μM concentration range, but compound 29 demonstrated superior efficacy among all tested derivatives, including 2-[(2-chlorobenzyl)oxy]benzaldehyde (30), 2-[(4-chlorobenzyl)oxy]benzaldehyde (31), and multiple methoxy positional isomers [1].
| Evidence Dimension | Anti-proliferative potency against HL-60 leukemia cells |
|---|---|
| Target Compound Data | Most potent compound among 18 derivatives tested; active at 1-10 μM concentration range |
| Comparator Or Baseline | Comparator set: 17 other benzyloxybenzaldehyde derivatives including 2-(benzyloxy)benzaldehyde (17), 2-(benzyloxy)-4-methoxybenzaldehyde (26), 2-(benzyloxy)-5-methoxybenzaldehyde (27), 2-(benzyloxy)-5-chlorobenzaldehyde (28), 2-[(2-chlorobenzyl)oxy]benzaldehyde (30), and 2-[(4-chlorobenzyl)oxy]benzaldehyde (31) |
| Quantified Difference | Compound 29 designated as "most potent" among all 18 derivatives in the series |
| Conditions | HL-60 human promyelocytic leukemia cell line; propidium iodide cytotoxicity assay |
Why This Matters
This direct comparative ranking enables researchers to select the optimally potent benzyloxybenzaldehyde derivative for anti-leukemic studies without needing to screen the entire analog series independently.
- [1] Lin CF, et al. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry. 2005;13(5):1537-1544. doi:10.1016/j.bmc.2004.12.026. View Source
